1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
CAS No.: 1797880-51-3
Cat. No.: VC7044853
Molecular Formula: C17H19FN2O3
Molecular Weight: 318.348
* For research use only. Not for human or veterinary use.
![1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea - 1797880-51-3](/images/structure/VC7044853.png)
Specification
CAS No. | 1797880-51-3 |
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Molecular Formula | C17H19FN2O3 |
Molecular Weight | 318.348 |
IUPAC Name | 1-(4-fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Standard InChI | InChI=1S/C17H19FN2O3/c1-22-15-5-3-4-12(10-15)16(23-2)11-19-17(21)20-14-8-6-13(18)7-9-14/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
Standard InChI Key | BPVAXDFDBWBXPC-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)OC |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea features a urea backbone () substituted with two distinct groups:
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N1-substituent: A 4-fluorophenyl ring ().
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N3-substituent: A 2-methoxy-2-(3-methoxyphenyl)ethyl chain.
The ethyl group’s central carbon bears both a methoxy () and a 3-methoxyphenyl moiety, creating a sterically congested environment. This substitution pattern influences conformational flexibility and intermolecular interactions .
IUPAC Name and Formula
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IUPAC Name: 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
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Molecular Formula:
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Molecular Weight: 332.37 g/mol (calculated from isotopic composition).
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 332.37 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
logP (Predicted) | 3.2 ± 0.5 |
Topological Polar Surface Area | 69.2 Ų |
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The compound’s synthesis likely follows established urea-forming reactions, leveraging:
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Isocyanate-Amine Coupling: Reacting 4-fluorophenyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine.
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Carbamoyl Chloride Route: Treating 2-methoxy-2-(3-methoxyphenyl)ethylamine with 4-fluorophenylcarbamoyl chloride.
Intermediate Preparation
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4-Fluorophenyl Isocyanate: Synthesized via phosgenation of 4-fluoroaniline .
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2-Methoxy-2-(3-methoxyphenyl)ethylamine: Prepared through reductive amination of 2-methoxy-2-(3-methoxyphenyl)acetaldehyde using ammonium acetate and sodium cyanoborohydride.
Reaction Conditions
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalyst: Triethylamine (TEA) to scavenge HCl in carbamoyl chloride route .
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Temperature: 0–25°C to minimize side reactions.
Mechanistic Insights
The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea . Steric hindrance from the ethyl group’s substituents may necessitate extended reaction times or elevated temperatures.
Physicochemical Properties
Solubility and Lipophilicity
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logP: Predicted ~3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Estimated 0.02 mg/mL (ALOGPS), suggesting formulation challenges without solubilizing agents .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at 1650–1700 cm⁻¹ (urea C=O stretch) and 1240 cm⁻¹ (C-F stretch).
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NMR:
Compound | Target Organism | IC₅₀ (µM) | Source |
---|---|---|---|
Trifluoromethylcoumarinyl urea | Amaranthus retroflexus | 12.3 | |
N-(4-Fluorophenyl)urea analog | Candida albicans | 8.7 |
Research Challenges and Future Directions
Synthetic Hurdles
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Steric Hindrance: Bulky substituents on the ethyl group may reduce reaction yields.
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Purification: Chromatographic separation of diastereomers if the central ethyl carbon is chiral.
Optimization Strategies
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Microwave-Assisted Synthesis: Accelerate reaction kinetics for sterically hindered systems.
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Enzymatic Resolution: Lipases or esterases to isolate enantiomers for pharmacological studies.
Computational Modeling
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Docking Studies: Predict binding affinities for kinases (e.g., EGFR, VEGFR) using AutoDock Vina.
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QSAR Modeling: Correlate substituent effects with bioactivity to guide analog design.
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